trans-Cinnamyltributylstannane
Description
trans-Cinnamyltributylstannane is an organotin compound characterized by a cinnamyl group (a styryl moiety with a trans-configuration) bonded to a tributylstannane core (Sn(C₄H₉)₃). Organotin compounds are widely utilized in organic synthesis, catalysis, and material science due to their unique reactivity, particularly in cross-coupling reactions like the Stille coupling . The cinnamyl group introduces conjugated π-electrons, which may enhance stability and influence electronic interactions in catalytic cycles.
Properties
Molecular Formula |
C21H36Sn |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
tributyl-[(E)-3-phenylprop-2-enyl]stannane |
InChI |
InChI=1S/C9H9.3C4H9.Sn/c1-2-6-9-7-4-3-5-8-9;3*1-3-4-2;/h2-8H,1H2;3*1,3-4H2,2H3;/b6-2+;;;; |
InChI Key |
PEAUDLMXHBTTFO-GGDCSFEBSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamyltributylstannane typically involves the reaction of cinnamyl chloride with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include refluxing the mixture in a suitable solvent like toluene or benzene for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Cinnamyltributylstannane can undergo oxidation reactions to form cinnamaldehyde or cinnamic acid derivatives.
Reduction: It can be reduced to form cinnamyltributylstannane derivatives with different substituents on the aromatic ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tributylstannane group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Cinnamaldehyde, cinnamic acid.
Reduction: Various cinnamyl derivatives.
Substitution: Compounds with different functional groups replacing the tributylstannane group.
Scientific Research Applications
Chemistry: trans-Cinnamyltributylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and natural products.
Biology and Medicine: Research has explored the potential biological activities of organotin compounds, including this compound. These activities include antimicrobial, antifungal, and anticancer properties. further studies are needed to fully understand its biological effects and potential therapeutic applications.
Industry: In the industrial sector, this compound can be used as a catalyst or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of trans-Cinnamyltributylstannane in biological systems is not fully understood. it is believed to interact with cellular components through its organotin moiety. Organotin compounds are known to bind to proteins and enzymes, potentially disrupting their function. This interaction can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Tributylstannane (291.11 g/mol) and Tetravinylstannane (226.88 g/mol) are lighter than this compound (~353.2 g/mol), reflecting the cinnamyl group’s added mass .
- Functional Groups : The cinnamyl group in this compound provides π-conjugation, unlike the Sn–H bond in tributylstannane or the ester group in tributyltin acetate .
Research Findings
- Synthesis : Tributylstannane derivatives are synthesized via transmetallation or Grignard reactions, as detailed in Chapter 4.3.3 of the evidence .
- Computational Studies : Time-dependent DFT (TD-DFT) analyses of oligostannanes reveal that substituents like cinnamyl alter UV-Vis absorption profiles by extending conjugation .
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